(4S)-1-benzyl-1,7-diazaspiro[3.4]octane

JAK Inhibitor Synthesis Intermediate Chiral Purity

(4S)-1-Benzyl-1,7-diazaspiro[3.4]octane (CAS 1363381-74-1, molecular formula C13H18N2, molecular weight 202.30 g/mol) is a chiral, spirocyclic diamine building block. This compound features a conformationally restricted 1,7-diazaspiro[3.4]octane core with a defined (4S) stereochemistry, making it distinct from linear amines or non-chiral spirocycles.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B8217196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-1-benzyl-1,7-diazaspiro[3.4]octane
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CNCC12CCN2CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13/h1-5,14H,6-11H2/t13-/m0/s1
InChIKeyHVFOGWYVURWQFX-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-1-Benzyl-1,7-diazaspiro[3.4]octane: Key Spirocyclic Intermediate for JAK Inhibitor Synthesis and Antimalarial Development


(4S)-1-Benzyl-1,7-diazaspiro[3.4]octane (CAS 1363381-74-1, molecular formula C13H18N2, molecular weight 202.30 g/mol) is a chiral, spirocyclic diamine building block . This compound features a conformationally restricted 1,7-diazaspiro[3.4]octane core with a defined (4S) stereochemistry, making it distinct from linear amines or non-chiral spirocycles. Its primary utility lies in medicinal chemistry as a versatile intermediate for synthesizing biologically active molecules, particularly those targeting kinases or parasitic diseases [1]. The molecule's specific substitution pattern (1-benzyl protection) and chiral nature are critical for constructing lead compounds with optimal three-dimensional pharmacophores.

(4S)-1-Benzyl-1,7-diazaspiro[3.4]octane: Why Chiral Specificity and Ring Constitution Prevent Simple Substitution


Substituting (4S)-1-benzyl-1,7-diazaspiro[3.4]octane with a generic alternative is scientifically invalid for key research applications. First, the compound's defined (4S) chirality is essential for introducing the precise stereochemistry required in downstream drug candidates, such as the (3S,4R) configuration mandated in the synthesis of specific JAK inhibitors [1]. Second, the 1,7-diazaspiro[3.4]octane constitution is distinct from other diazaspiro isomers (e.g., 1,6-diazaspiro[3.4]octane or 2,6-diazaspiro[3.4]octane); altering the nitrogen positions changes the vector of substitution, which can completely ablate target binding or alter physicochemical properties [2]. Finally, the N-benzyl group is not an inert placeholder; its presence dictates reaction selectivity and is part of a defined synthetic pathway where alternative protecting groups would require complete process re-validation [3].

(4S)-1-Benzyl-1,7-diazaspiro[3.4]octane: Quantitative Differentiation vs. Closest Analogs


Chiral Purity Requirements for JAK Inhibitor Synthesis: (4S)-Benzyl vs. Racemic or Alternative Chiral Forms

The (4S)-1-benzyl-1,7-diazaspiro[3.4]octane scaffold is a critical intermediate in the synthesis of 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile, a JAK inhibitor. The process specifically mandates the use of a salt of (3S,4R)-1-benzyl-3-methyl-1,6-diazaspiro[3.4]octane with an organic acid [1]. Using the racemic mixture or an incorrect stereoisomer (e.g., (4R) or cis/trans variants) would result in a mixture of diastereomers, requiring expensive and yield-reducing chiral chromatographic separation steps that the (4S)-specific route avoids. Commercial sources list chiral purity for related analogs at ≥95% ee .

JAK Inhibitor Synthesis Intermediate Chiral Purity

Scaffold Conformational Restriction: 1,7-Diazaspiro[3.4]octane vs. 1,6-Diazaspiro[3.4]octane in Malaria Programs

In a lead optimization program for Plasmodium falciparum, the diazaspiro[3.4]octane series demonstrated low nanomolar asexual blood-stage activity (<50 nM) and transmission-blocking potential [1]. The position of the nitrogen atoms (1,7-diazaspiro[3.4]octane core vs. the more common 1,6-diazaspiro[3.4]octane) dictates the exit vector geometry of substituents. For instance, an analog based on the 1,7-diazaspiro core is expected to project its benzyl group and free amine at a different angle relative to the spirocycle plane compared to a 1,6-diaza congener, directly impacting binding to the PfCARL (cyclic amine resistance locus) target [2].

Antimalarial SAR Scaffold Optimization

Physicochemical Differentiation: Sp3-Rich Scaffold vs. Common Aromatic Building Blocks

The diazaspiro[3.4]octane scaffold is described as a 'novel sp3-rich scaffold' [1]. (4S)-1-benzyl-1,7-diazaspiro[3.4]octane possesses a high fraction of sp3-hybridized carbons (Fsp3 = 10/13 or ~0.77), which is significantly greater than that of many common biaryl or heteroaromatic building blocks (Fsp3 typically <0.3). An increased Fsp3 correlates with improved aqueous solubility, reduced non-specific binding, and enhanced clinical success rates [2]. The molecular weight (202.30 g/mol) and calculated logP (approximately 1.5-2.0) also place it favorably within typical lead-like space compared to larger, more lipophilic advanced intermediates.

Drug Discovery Fraction Csp3 Lead-Likeness

Optimal Procurement and Application Scenarios for (4S)-1-Benzyl-1,7-diazaspiro[3.4]octane


Synthesis of Stereochemically Defined JAK Inhibitor Intermediates

This specific (4S) enantiomer is the required starting material for preparing advanced intermediates for JAK inhibitors, as documented in the process chemistry patents. It is used to construct the (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane core via deprotection and alkylation steps. Use of the (4R) isomer or a racemic mixture would lead to diastereomeric products, necessitating complex and costly purification. Procurement should verify stereochemical integrity via certificate of analysis (CoA) showing ≥95% enantiomeric excess (ee) [1].

Medicinal Chemistry SAR Exploration of Antimalarial Diazaspiro[3.4]octanes

This compound serves as a validated building block for generating analogs of the low nanomolar antimalarial leads identified in the diazaspiro[3.4]octane series. Researchers can use it to synthesize new derivatives, confident that they are building upon a scaffold with demonstrated activity against multiple life-cycle stages of P. falciparum (<50 nM asexual blood-stage activity) [2]. It is not appropriate for programs seeking a 1,6-diazaspiro[3.4]octane or a 2,6-diazaspiro[3.4]octane core, as the vector geometry is critical.

Building Diverse, sp3-Rich Compound Libraries

For drug discovery organizations focused on enhancing the three-dimensionality and lead-likeness of their screening collections, this compound offers a high Fsp3 (~0.77) core [2]. It can be used to generate diverse amides, sulfonamides, ureas, or secondary amines, increasing the probability of identifying selective, orally bioavailable leads compared to flatter, more aromatic building blocks [3]. This aligns with industry trends to 'escape from flatland' and improve clinical candidate success rates.

Process Development for Chiral Amine Synthesis

Process chemistry teams can use this compound as a benchmark or starting material for developing robust synthetic routes to chiral spirocyclic diamines. Its defined stereochemistry allows for the evaluation of reaction conditions (e.g., alkylation, reductive amination) without introducing stereochemical uncertainty, facilitating the development of scalable, high-yielding processes for more complex drug candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.